molecular formula C14H10ClIO2 B3652604 3-chloro-4-[(4-iodobenzyl)oxy]benzaldehyde

3-chloro-4-[(4-iodobenzyl)oxy]benzaldehyde

Cat. No.: B3652604
M. Wt: 372.58 g/mol
InChI Key: RKKXOJDCTWFXPX-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-iodobenzyl)oxy]benzaldehyde is a halogenated benzaldehyde derivative featuring a chloro substituent at the 3-position, an iodinated benzyl ether group at the 4-position, and an aldehyde functional group. This compound is primarily synthesized via palladium-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, as demonstrated in its preparation from 3-chloro-4-((2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)benzaldehyde and bromophenyl isoxazole derivatives .

Properties

IUPAC Name

3-chloro-4-[(4-iodophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKXOJDCTWFXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-4-[(4-iodobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the iodobenzyl ether: This step involves the reaction of 4-iodobenzyl alcohol with a suitable chloro-substituted benzaldehyde under basic conditions to form the ether linkage.

    Oxidation: The resulting intermediate is then subjected to oxidation to introduce the aldehyde functional group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-chloro-4-[(4-iodobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-4-[(4-iodobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-[(4-iodobenzyl)oxy]benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-chloro-4-[(4-iodobenzyl)oxy]benzaldehyde, differing in substituents, electronic effects, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Analogous Benzaldehyde Derivatives

Compound Name Substituents/Modifications Key Properties/Applications Evidence Source
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde Methoxy (C5), methylbenzyl ether (C4) Enhanced solubility due to methoxy group
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde Dichlorobenzyl ether (C2, C4), ethoxy (C3) Increased steric hindrance
3-Chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime Fluorobenzyl ether (C2), oxime group Improved nucleophilic reactivity
3-(Benzyloxy)-4-iodobenzaldehyde Iodo (C4), benzyloxy (C3) Structural isomerism effects
N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine Fluorobenzyl ether, quinazolin-4-amine linkage Anticancer activity (kinase inhibition)

Substituent Effects on Reactivity and Stability

  • 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (CAS 351066-32-5): The methoxy group at the 5-position enhances solubility in polar solvents compared to the iodine-substituted parent compound.
  • 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS 326905-44-6):
    The dichlorobenzyl group introduces significant steric hindrance, which may impede coupling reactions. The ethoxy group at C3 further stabilizes the molecule through electron donation, contrasting with the electron-withdrawing chloro and iodo groups in the target compound .

Functional Group Modifications

  • 3-Chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime:
    Substitution of iodine with fluorine reduces molecular weight (338.14 vs. ~374.5 g/mol for the parent compound) and alters electronic properties. The oxime group (–NH–OH) introduces nucleophilic reactivity, enabling applications in hydrazone formation or metal chelation .
  • N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine (CAS 231278-20-9):
    Replacement of the aldehyde with a quinazolin-4-amine moiety shifts the compound’s utility toward kinase inhibition, a common mechanism in anticancer drug design .

Structural Isomerism and Bioactivity

  • 3-(Benzyloxy)-4-iodobenzaldehyde (CAS 338.14041): Positional isomerism (iodo at C4 vs. benzyloxy at C3) alters the electron density distribution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-4-[(4-iodobenzyl)oxy]benzaldehyde
Reactant of Route 2
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3-chloro-4-[(4-iodobenzyl)oxy]benzaldehyde

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